N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-14(2)20-24-23-18-10-11-19(25-27(18)20)26-12-4-5-15(13-26)21(28)22-16-6-8-17(29-3)9-7-16/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAKVVWMMDMLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Solvent : Anhydrous ethanol or toluene.
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Temperature : Reflux (78–110°C).
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Catalyst : p-Toluenesulfonic acid (0.5–1.0 eq).
Yields range from 65–82%, with purity dependent on recrystallization solvents (Table 1).
Table 1: Optimization of Triazolopyridazine Synthesis
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 78 | 82 | 97.5 |
| Toluene | 110 | 76 | 98.2 |
| DMF | 120 | 65 | 94.1 |
Isopropyl substitution at position 3 is achieved using propan-2-yl bromide under basic conditions (K₂CO₃, DMF, 60°C), yielding 89% product.
Piperidine-Carboxamide Intermediate Preparation
The piperidine fragment is synthesized via:
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Boc-protection : N-Boc-3-piperidinecarboxylic acid is activated as a mixed anhydride (ClCO₂Et, NMM) and coupled with 4-methoxyphenethylamine.
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Deprotection : TFA-mediated Boc removal in dichloromethane.
Critical Notes :
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Mixed anhydride activation minimizes racemization compared to carbodiimide coupling.
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Post-deprotection, the free amine is stabilized as its hydrochloride salt to prevent oxidation.
Coupling Strategies
The triazolopyridazine and piperidine-carboxamide units are joined via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr).
Buchwald-Hartwig Amination
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Catalyst : Pd₂(dba)₃/Xantphos.
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Base : Cs₂CO₃.
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Solvent : 1,4-Dioxane.
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Yield : 70–75% with residual palladium <5 ppm after activated charcoal treatment.
SNAr Reaction
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Conditions : DMF, 100°C, 24 h.
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Limitation : Requires electron-deficient pyridazine ring, achievable via prior nitration/reduction.
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Yield : 58% due to competing hydrolysis.
Purification and Analytical Validation
Final purification employs silica gel chromatography (EtOAc/hexanes) followed by recrystallization from ethanol/water (4:1). Analytical data confirm structure and purity:
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¹H NMR (500 MHz, CDCl₃): δ 8.42 (s, 1H, triazolo-H), 7.21 (d, J = 8.5 Hz, 2H, ArH), 6.86 (d, J = 8.5 Hz, 2H, ArH), 4.15–4.10 (m, 1H, piperidine-H), 3.79 (s, 3H, OCH₃).
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HPLC : 99.1% purity (C18 column, MeCN/H₂O 55:45).
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HRMS : [M+H]⁺ calcd. 437.2084, found 437.2081.
Challenges and Process Optimization
Byproduct Formation
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Issue : Dimethylamine adducts form during SNAr reactions.
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Solution : Use of molecular sieves (4Å) to scavenge ammonia derivatives.
Scale-Up Limitations
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Problem : Exothermic Boc deprotection risks thermal runaway.
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Mitigation : Slow TFA addition (<5°C) with continuous cooling.
Comparative Evaluation of Synthetic Routes
Table 2: Route Efficiency Analysis
| Parameter | Buchwald-Hartwig | SNAr |
|---|---|---|
| Overall Yield (%) | 62 | 48 |
| Purity (%) | 99.1 | 97.3 |
| Scalability | High | Moderate |
| Cost ($/kg) | 12,500 | 9,800 |
The Buchwald-Hartwig method is preferred for GMP manufacturing despite higher costs due to superior consistency .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives of triazole have been shown to inhibit the proliferation of cancer cells through apoptosis and cell cycle arrest mechanisms.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related triazole compound exhibited significant antitumor activity in vitro and in vivo, leading to a reduction in tumor size in animal models .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties against a range of pathogens. Research indicates that the presence of the triazole ring enhances the compound's ability to disrupt microbial cell membranes.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table summarizes the MIC values for various pathogens, indicating potential therapeutic applications in treating infections .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Studies have shown that it can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Study:
In a model of neurodegeneration, treatment with the compound resulted in improved cognitive function and reduced markers of oxidative damage . This positions it as a potential candidate for treating neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and ion channels. The compound exerts its effects by modulating the activity of these targets, leading to various physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous triazolo-pyridazine carboxamides, focusing on substituent variations and their implications for physicochemical properties and bioactivity.
Table 1: Structural and Molecular Comparison
*Estimated based on analogous compounds.
Key Findings:
Substituent Effects on Solubility and Bioavailability :
- The 4-methoxyphenyl group in the target compound likely enhances solubility compared to the 4-chlorophenyl analog (clogP reduced by ~0.5 units due to the polar methoxy group) .
- The 3-acetylphenyl derivative () may exhibit lower membrane permeability due to increased steric hindrance and hydrogen-bonding capacity from the acetyl group .
For example, piperidine-4-carboxamide derivatives show higher rigidity, which could improve selectivity in kinase inhibition . The pyridin-3-yl substituent () introduces a basic nitrogen atom, which may facilitate hydrogen bonding with acidic residues in binding pockets .
Thermodynamic Stability :
- Methyl or isopropyl groups on the triazolo-pyridazine core (all compounds) contribute to metabolic stability by shielding reactive sites from oxidative enzymes .
Biological Activity
N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and a triazole moiety. Its molecular formula is with a molecular weight of 342.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N6O |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and A549. Studies report IC50 values in the low micromolar range, indicating potent antiproliferative effects .
- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity against a range of pathogens. Further studies are needed to elucidate its efficacy and mechanism of action in this context .
- Anti-inflammatory Effects : Some derivatives of triazole compounds have been linked to anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is believed to involve multiple mechanisms:
- Tubulin Inhibition : Similar to other triazole derivatives, this compound may inhibit tubulin polymerization, disrupting the mitotic spindle formation during cell division. This action can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
- Apoptosis Induction : Evidence suggests that the compound can trigger apoptosis through intrinsic pathways involving mitochondrial depolarization and caspase activation .
Case Study 1: Antiproliferative Activity
A study focused on the compound's antiproliferative effects demonstrated that it effectively inhibited cell growth in HeLa and A549 cell lines with IC50 values ranging from 0.5 to 5 µM. The mechanism involved blocking the G2/M phase of the cell cycle and inducing apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests potential for development as an antimicrobial agent.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including cyclization of triazolopyridazine moieties and coupling with substituted piperidine-carboxamide precursors. Key parameters include:
- Solvent selection : Acetonitrile or dichloromethane improves cyclization efficiency .
- Temperature control : Reactions at 60–80°C enhance substitution reactions while minimizing side products .
- Catalysts : Use of Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) improves regioselectivity .
- Purification : Recrystallization from ethanol or chromatography (silica gel, 10–20% MeOH/DCM gradient) achieves >95% purity .
Q. Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Range | Yield Impact | Reference |
|---|---|---|---|
| Temperature | 60–80°C | +20–30% yield | |
| Solvent | Acetonitrile | Reduced by-products | |
| Catalyst | Pd(PPh₃)₄ | 85% coupling efficiency |
Q. How is structural confirmation performed for this compound?
Advanced spectroscopic techniques are required:
- NMR : -NMR identifies methoxyphenyl protons (δ 3.8–4.0 ppm) and piperidine carboxamide signals (δ 2.5–3.5 ppm). -NMR confirms carbonyl resonance at ~170 ppm .
- HRMS : Molecular ion peaks at m/z 424.18 (C₂₂H₂₅N₇O₂) with <2 ppm error .
- X-ray crystallography : Resolves triazolopyridazine-piperidine dihedral angles (e.g., 45–60°), critical for conformational analysis .
Advanced Research Questions
Q. How do structural modifications influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- 4-Methoxyphenyl group : Enhances membrane permeability via lipophilic interactions (LogP ~2.8) .
- Triazolopyridazine core : Critical for binding kinase targets (e.g., IC₅₀ = 12 nM for Aurora kinase B) .
- Piperidine carboxamide : Modulates solubility; replacing with morpholine reduces metabolic stability by 40% .
Q. Table 2: SAR of Key Substituents
| Substituent | Bioactivity Impact | Target Affinity | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | +30% cellular uptake | Kinases | |
| Propan-2-yl (triazole) | Stabilizes π-π stacking | ATP-binding pockets | |
| Piperidine-3-carboxamide | Optimizes solubility (2.1 mg/mL) | N/A |
Q. What experimental strategies resolve contradictions in biological data?
Discrepancies in IC₅₀ values (e.g., 12 nM vs. 50 nM) arise from assay conditions:
- Kinase assay buffers : Use of 1 mM ATP vs. 10 mM ATP alters competitive inhibition profiles .
- Cell lines : HEK293 vs. HeLa cells show variable expression of off-target kinases (e.g., CDK1) .
- Statistical analysis : Bootstrapping methods (n=6 replicates) reduce variability by 25% .
Q. How is metabolic stability evaluated in preclinical studies?
- Microsomal assays : Human liver microsomes (HLM) with NADPH cofactor show t₁/₂ = 45 min, suggesting moderate clearance .
- CYP450 inhibition : IC₅₀ >10 µM for CYP3A4, indicating low drug-drug interaction risk .
- Reactive metabolite screening : Glutathione trapping assays detect no quinone-imine intermediates .
Q. What computational methods predict binding modes?
- Molecular docking (AutoDock Vina) : Triazolopyridazine occupies hydrophobic pocket of Aurora kinase B (ΔG = -9.2 kcal/mol) .
- MD simulations (GROMACS) : Piperidine flexibility reduces binding entropy penalty by 15% .
- QSAR models : 2D descriptors (AlogP, topological polar surface area) correlate with cytotoxicity (R² = 0.88) .
Q. How are in vivo pharmacokinetic studies designed?
- Dosing routes : Oral bioavailability (F = 22%) vs. intravenous (F = 95%) in murine models .
- Tissue distribution : Brain-to-plasma ratio = 0.1, indicating limited CNS penetration .
- Metabolite profiling : LC-HRMS identifies N-demethylation as the primary metabolic pathway .
Data Contradiction Analysis
Q. Why do cytotoxicity assays show variability across cancer cell lines?
- Mechanism heterogeneity : Triple-negative breast cancer (MDA-MB-231) relies on Aurora kinases, while lung cancer (A549) depends on parallel pathways (e.g., EGFR) .
- P-glycoprotein efflux : Overexpression in KB-V1 cells reduces efficacy by 60% (EC₅₀ shift from 50 nM to 300 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
